4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol, also known as RK-28, is a compound that has garnered attention for its potential therapeutic applications, particularly as a hypoxic cell radiosensitizer. This compound has been investigated for its ability to enhance the efficacy of radiation therapy, especially in the context of pancreatic cancer treatment. The compound belongs to a class of nitroimidazole derivatives, which are known for their biological activities and are often utilized in medicinal chemistry.
This compound is classified as a nitroimidazole derivative, which is characterized by the presence of a nitro group attached to an imidazole ring. The molecular formula of 4-((2-nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol is CHNO, with a molecular weight of approximately 213.19 g/mol. It is registered under CAS numbers 93679-10-8 and 101179-42-4 .
The detailed synthetic routes can vary significantly based on the desired purity and yield of the final compound.
The molecular structure of 4-((2-nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol features several key components:
The structure can be represented by its canonical SMILES notation: C1=CN(C(=N1)[N+](=O)[O-])COCC=CCO
.
4-((2-nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol undergoes various chemical reactions typical for compounds containing both nitro groups and alkenes:
The mechanism of action for 4-((2-nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol primarily revolves around its role as a radiosensitizer. It enhances the effects of radiation therapy by:
This mechanism is particularly relevant in treating solid tumors where hypoxia is prevalent.
The physical properties of 4-((2-nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol include:
Chemical properties include:
Property | Value |
---|---|
Molecular Weight | 213.19 g/mol |
Solubility | Soluble in polar solvents |
Melting Point | Not readily available |
These properties are essential for understanding how the compound behaves under various conditions during synthesis and application .
4-((2-nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities.
The discovery of azomycin (2-nitroimidazole) in 1953 from Nocardia mesenterica marked the inception of nitroimidazoles as antimicrobial agents. This natural product inspired the synthesis of numerous derivatives, culminating in the development of metronidazole (Flagyl®) in the 1960s—the first systemic treatment for trichomoniasis and anaerobic infections. Subsequent decades witnessed the emergence of second-generation agents like tinidazole and secnidazole, characterized by extended half-lives and enhanced bioavailability. The 21st century introduced bicyclic nitroimidazoles such as delamanid and pretomanid, approved for multidrug-resistant tuberculosis, underscoring the scaffold's enduring pharmaceutical relevance. This evolution highlights nitroimidazoles' adaptability to structural modifications aimed at optimizing efficacy against evolving therapeutic challenges [1] [6] [7].
The nitro group (-NO₂) at the 2-, 4-, or 5-position of the imidazole ring is pivotal for biological activity. Under cellular hypoxia or in anaerobic pathogens, this group undergoes reductive bioactivation via nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase), generating cytotoxic intermediates such as nitro radical anions (R-NO₂•⁻) and hydroxylamines (R-NHOH). These species induce DNA strand breaks, protein damage, and oxidative stress, leading to cell death. The tautomerism between 4- and 5-nitroimidazoles further influences electron distribution and redox potential, thereby modulating their selectivity and potency. For example, 5-nitroimidazoles exhibit broader antiparasitic activity due to optimal reduction potential in low-oxygen environments [1] [4] [6].
Ether linkages (-O-) bridge hydrophobic pharmacophores and polar groups, enhancing solubility and membrane permeability. In nitroimidazole hybrids, ether-connected alcohols like 4-((2-nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol introduce hydrogen-bonding capacity via the hydroxyl group (-OH), facilitating interactions with biological targets. Additionally, the allylic alcohol moiety (but-2-en-1-ol) offers a site for derivatization or metabolic activation. Structurally analogous drugs like pretomanid (PA-824) incorporate ether-alcohol chains to improve water solubility and reduce plasma protein binding, addressing limitations of earlier nitroimidazoles. This design balances lipophilicity for tissue penetration and hydrophilicity for systemic distribution [1] [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: